molecular formula C14H10ClF3N4O2 B2615897 (E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino N-phenylcarbamate CAS No. 338791-60-9

(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino N-phenylcarbamate

Katalognummer: B2615897
CAS-Nummer: 338791-60-9
Molekulargewicht: 358.71
InChI-Schlüssel: BQTDXCPMBRQCAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino N-phenylcarbamate features a pyridine core substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively. The (E)-configured imine linkage connects the pyridine moiety to an N-phenylcarbamate group.

Eigenschaften

IUPAC Name

[(E)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N4O2/c15-10-6-8(14(16,17)18)7-20-11(10)12(19)22-24-13(23)21-9-4-2-1-3-5-9/h1-7H,(H2,19,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTDXCPMBRQCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)ON=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)O/N=C(\C2=C(C=C(C=N2)C(F)(F)F)Cl)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino N-phenylcarbamate typically involves the following steps:

    Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation and trifluoromethylation reactions.

    Condensation Reaction: The pyridine intermediate undergoes a condensation reaction with an appropriate amine to form the amino-substituted pyridine.

    Carbamate Formation: The final step involves the reaction of the amino-substituted pyridine with phenyl isocyanate to form the desired carbamate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it back to the amino group.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Research indicates that (E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino N-phenylcarbamate exhibits notable biological activities:

  • Antimicrobial Properties : Compounds similar to this structure have shown effectiveness against various microbial strains.
  • Anticancer Potential : Preliminary studies suggest that derivatives may possess anticancer activity, making them candidates for further investigation in oncology.

Interaction Studies

Interaction studies involving (E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino N-phenylcarbamate focus on its reactivity with various nucleophiles and electrophiles. These investigations help elucidate the mechanism of action and predict the compound's behavior in biological systems.

Case Studies

  • Anticancer Research : A study demonstrated that derivatives of this compound displayed significant growth inhibition against various cancer cell lines, suggesting potential for development as anticancer agents .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of related compounds, revealing promising results against resistant bacterial strains, indicating the compound's potential in treating infections.

Wirkmechanismus

The mechanism of action of (E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity or altering their function. This can lead to various biological effects, such as enzyme inhibition, receptor modulation, or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Isomeric Variations: E/Z Olefine Isomers

A key comparison involves N-{(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl}-2-trifluoromethylbenzamide and its (Z)-isomer. Both isomers are metabolites observed in rats, but the (E)-isomer exhibits higher stability in biological systems. The (E)-configuration minimizes steric clashes between the pyridine and benzamide groups, enhancing its persistence in vivo compared to the (Z)-counterpart .

Property (E)-Isomer (Z)-Isomer
Metabolic Stability High (longer half-life) Low (rapid clearance)
Biological Activity Stronger receptor binding Weaker interaction
Toxicity Profile Well-characterized Limited data

Piperidine/Piperazine Derivatives

The compound {1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene}amino N-phenylcarbamate replaces the methylidene amino group with a piperidine ring. However, the bulkier piperidine moiety reduces solubility in aqueous media (logP ~3.8) compared to the more polar imine linkage in the target compound (logP ~2.5) .

Another analog, ethyl N-[(2E)-2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methylidene)-2-cyanoacetyl]carbamate, introduces a piperazine ring and cyano group. The piperazine enhances basicity (predicted pKa 7.56), favoring ionized forms at physiological pH, while the cyano group strengthens hydrogen bonding with target proteins .

Compound Key Substituent Solubility (logP) pKa
Target Compound Imine linkage 2.5 Not reported
Piperidine Derivative Piperidine ring 3.8 Not reported
Piperazine-Cyano Derivative Piperazine + Cyano 1.458 (density) 7.56 (predicted)

Pyridine Derivatives with Heterocyclic Moieties

3-Acetyl-5-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione incorporates a pyrrolo-isoxazole-dione system. This complex heterocycle increases molecular weight (390.71 g/mol) and introduces additional hydrogen-bonding sites, which may improve binding to kinases or proteases. However, the added complexity reduces synthetic accessibility .

In contrast, ethyl 2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methylidene)-4,4,4-trifluoro-3-oxobutanoate uses a trifluoroethyl ester to enhance lipophilicity (logP ~4.0), favoring penetration through lipid membranes. This property is advantageous in agrochemical applications but may raise toxicity concerns in mammals .

Key Research Findings

  • Metabolic Pathways : The target compound’s (E)-configuration and carbamate group reduce oxidative metabolism compared to benzamide analogs, as seen in rat studies .
  • Structure-Activity Relationships : Piperazine/piperidine substitutions improve target selectivity but compromise solubility, necessitating formulation adjustments for drug delivery .
  • Toxicity Considerations: Trifluoromethyl groups generally lower acute toxicity, but ester-containing derivatives (e.g., ethyl trifluorobutanoate) require careful toxicological profiling .

Biologische Aktivität

The compound (E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino N-phenylcarbamate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C13H10ClF3N4OC_{13}H_{10}ClF_3N_4O with a molecular weight of approximately 266.65 g/mol. It features multiple functional groups, including amino and carbamate moieties, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antitumor Activity

Recent studies have indicated that compounds similar to (E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino N-phenylcarbamate exhibit significant antitumor effects. For instance, derivatives of pyridine and carbamate have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways.

Enzyme Inhibition

Research has demonstrated that this compound may act as an inhibitor for specific enzymes involved in cancer metabolism. For example, it has been suggested that it could inhibit dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis, thereby limiting the proliferation of cancer cells .

Antimicrobial Activity

Preliminary investigations have also revealed antimicrobial properties against certain bacterial strains. The trifluoromethyl group is hypothesized to enhance lipophilicity, allowing better penetration through bacterial membranes, thus increasing the compound's efficacy.

Case Studies and Experimental Findings

Several studies have been conducted to evaluate the biological activity of this compound and its analogs:

  • Antitumor Efficacy : A study involving a series of pyridine-based carbamates showed that compounds with similar structural features inhibited tumor growth in xenograft models, demonstrating their potential as anticancer agents .
  • Mechanism of Action : An investigation into the mechanism revealed that these compounds could disrupt metabolic pathways by inhibiting key enzymes like DHFR, leading to decreased levels of NADPH and subsequent destabilization of cellular processes .
  • Microbial Interactions : In vitro tests indicated that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics .

Data Tables

PropertyValue
Molecular FormulaC₁₃H₁₀ClF₃N₄O
Molecular Weight266.65 g/mol
Melting Point94.0 - 97.0 °C
SolubilitySoluble in DMSO
ToxicityHarmful if swallowed

Q & A

Q. What are the recommended synthetic routes for (E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino N-phenylcarbamate?

The compound can be synthesized via condensation reactions between substituted pyridine precursors and carbamate-forming agents. For example, intermediates like 2-amino-3-chloro-5-(trifluoromethyl)pyridine (CAS 79456-26-1) can be functionalized through Schiff base formation with N-phenylcarbamate derivatives. Key steps include optimizing reaction conditions (e.g., temperature, catalysts) to enhance yield and purity, as demonstrated in analogous pyridine syntheses .

Q. How is the structural identity of this compound confirmed?

Structural confirmation involves:

  • X-ray crystallography : Using SHELX software (e.g., SHELXL for refinement) to resolve the crystal structure, particularly focusing on the (E)-configuration of the imine bond .
  • Spectroscopy : NMR (¹H/¹³C) to verify proton environments (e.g., aromatic pyridine protons at δ 7.5–8.5 ppm) and IR for characteristic carbonyl (C=O, ~1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .

Q. What analytical methods ensure purity and stability?

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Melting Point Analysis : Compare observed values (e.g., 287–293°C) with literature data to detect impurities .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 415.82) .

Q. What preliminary biological assays are relevant for this compound?

Initial screening includes:

  • Enzyme Inhibition Studies : Testing against kinases or proteases due to the carbamate group’s potential as a pharmacophore .
  • Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µM .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity and bioactivity?

The -CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability. Computational studies (e.g., DFT) reveal its electron-withdrawing effects, which polarize the pyridine ring and stabilize interactions with hydrophobic enzyme pockets . Comparative assays with non-fluorinated analogs show a 2–3-fold increase in target binding affinity .

Q. What challenges arise in crystallographic analysis of this compound?

  • Crystal Packing : The bulky trifluoromethyl group may disrupt hydrogen-bonding networks, necessitating co-crystallization with stabilizing agents (e.g., PEGs) .
  • Twisted Conformations : Dihedral angles between the pyridine and carbamate moieties (e.g., ~12–86°) complicate refinement; SHELXL’s TWIN/BASF commands can address twinning .

Q. How can structure-activity relationship (SAR) studies optimize this compound?

  • Substituent Variation : Replace the phenylcarbamate with heteroaromatic groups (e.g., pyridyl) to modulate solubility.
  • Isosteric Replacement : Substitute chlorine with bromine to evaluate halogen bonding effects on potency .
  • Data Mining : Use PubChem bioactivity data (AID 1259375) to cross-reference analogs and predict off-target effects .

Q. How to resolve contradictions in reported biological data?

Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM) may arise from:

  • Assay Conditions : Differences in pH, serum protein binding, or solvent (DMSO vs. saline).
  • Structural Validation : Ensure stereochemical consistency via X-ray or NOESY NMR to rule out (Z)-isomer contamination .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.